(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone
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Overview
Description
(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone is a complex organic compound that features a combination of indole, piperazine, and tetrahydrothiophene moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone typically involves multi-step proceduresCommon reagents used in these reactions include various acids, bases, and solvents such as toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The piperazine and tetrahydrothiophene groups may also contribute to the compound’s overall activity by enhancing its binding properties and stability .
Comparison with Similar Compounds
Similar Compounds
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Similar in structure but contains a triazole ring instead of an indole ring.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Contains an indole moiety but differs in the other functional groups.
Uniqueness
The uniqueness of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone lies in its combination of indole, piperazine, and tetrahydrothiophene groups, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C18H23N3O3S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(1-methylindol-4-yl)methanone |
InChI |
InChI=1S/C18H23N3O3S/c1-19-7-5-15-16(3-2-4-17(15)19)18(22)21-10-8-20(9-11-21)14-6-12-25(23,24)13-14/h2-5,7,14H,6,8-13H2,1H3 |
InChI Key |
LRFSOCMBSSXAFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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